
Pentetreotide
Descripción general
Descripción
Pentetreotide is a synthetic somatostatin analogue used primarily in nuclear medicine imaging It is a small molecule that binds to somatostatin receptors, which are found in high concentrations on the surface of neuroendocrine tumor cellsThis compound is utilized for the detection and localization of neuroendocrine tumors that express somatostatin receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentetreotide is synthesized by conjugating a somatostatin analogue, octreotide, with a chelating agent, diethylenetriaminepentaacetic acid (DTPA). The synthesis involves the following steps:
Peptide Synthesis: The octreotide peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Chelation: The peptide is then conjugated with DTPA to form the DTPA-octreotide complex.
Radiolabeling: The DTPA-octreotide complex is radiolabeled with Indium-111 under specific conditions to form Indium-111 this compound
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated SPPS equipment. The chelation and radiolabeling steps are carried out in specialized facilities equipped to handle radioactive materials. The final product is formulated and packaged in a sterile environment to ensure safety and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Pentetreotide undergoes several types of chemical reactions, including:
Chelation: The formation of a stable complex between the peptide and a metal ion (Indium-111).
Binding: The interaction of this compound with somatostatin receptors on tumor cells
Common Reagents and Conditions
Chelation: Diethylenetriaminepentaacetic acid (DTPA) is used as the chelating agent.
Radiolabeling: Indium-111 is used as the radioactive isotope
Major Products
The major product formed from these reactions is Indium-111 this compound, which is used for imaging neuroendocrine tumors .
Aplicaciones Científicas De Investigación
Pentetreotide, particularly when combined with Indium-111 (In-111), is a radiopharmaceutical agent primarily used in nuclear medicine for the diagnosis, localization, and management of neuroendocrine tumors (NETs) . This compound, also known as Indium-111 this compound, is a synthetic analogue of somatostatin, a naturally occurring hormone that inhibits the secretion of other hormones .
Diagnostic Tool for Neuroendocrine Tumors
Indium-111 this compound is a diagnostic tool for neuroendocrine tumors, including gastroenteropancreatic neuroendocrine tumors (GEP-NETs), carcinoid tumors, and pituitary tumors . After administration, the compound binds to somatostatin receptors, particularly subtypes 2 (sst2) and 5 (sst5), which are highly expressed on NET cells . The Indium-111 isotope emits gamma radiation, which is detected by a gamma camera to visualize the distribution and localization of somatostatin receptors within the body . The technique, known as Octreoscan or somatostatin receptor scintigraphy (SRS), is valuable in determining the presence, extent, and spread of neuroendocrine tumors .
Monitoring Treatment Progress and Tumor Recurrence
Beyond initial diagnosis, Indium-111 this compound is used to monitor the progress of treatment and detect any recurrence of tumors . Octreoscan can help differentiate between tumor types, identify suitable candidates for somatostatin analogue therapy, and evaluate the effectiveness of the treatment .
Localizing Ectopic ACTH-Producing Tumors
Indium-111 this compound is valuable for localizing ectopic adrenocorticotropic hormone (ACTH) producing tumors responsible for Cushing’s syndrome . It also helps in differentiating between malignant and benign tumors .
Imaging Protocols
Imaging protocols generally require imaging 4 and 24 hours after the injection of Indium-111 this compound, using SPECT or SPECT/CT techniques .
Therapeutic Efficacy of High-Activity Indium-111 this compound
High-activity Indium-111 this compound has demonstrated therapeutic benefits in patients with metastatic NETs . A retrospective study showed that 70% of patients treated with high-activity 111In-pentetreotide experienced some benefit for at least 6 months after treatment, and 31% maintained sustained benefits at 18 months . The treatment was well-tolerated, without significant toxicity . Another study reported that at least 75% of patients showed some benefit from the treatment, with 31% achieving an objective response and 44% experiencing tumor stability .
Comparison with other Imaging Techniques
A study comparing 111In-pentetreotide scintigraphy with 68Ga-DOTATATE PET found that the detection rate of lesions smaller than 2 cm was significantly lower with 111In-pentetreotide planar imaging and SPECT compared to lesions 2 cm or larger . This suggests that 68Ga-DOTATATE PET may be more sensitive for detecting smaller lesions .
Factors Affecting Uptake
It is important to consider factors that may affect the uptake of 111In-pentetreotide in tumors. Not all cells within a tumor have equal uptake of 111In-pentetreotide due to the non-homogeneous nature of tumors . Increased uptake may also be seen in non-cancerous conditions that express somatostatin receptors, such as thyroid disease or subacute inflammation, and may occur as a normal physiologic variant . The sensitivity of scintigraphy with indium In-111 this compound may be reduced in patients concurrently receiving therapeutic doses of octreotide acetate .
Limitations
Mecanismo De Acción
Pentetreotide exerts its effects by binding to somatostatin receptors, predominantly subtypes 2 and 5, which are overexpressed on the surface of neuroendocrine tumor cells. Once bound, the radiolabeled compound emits gamma radiation, which can be detected using a gamma camera. This allows for the visualization and localization of somatostatin receptor-positive tumors .
Comparación Con Compuestos Similares
Pentetreotide is compared with other somatostatin analogues such as:
Octreotide: Similar to this compound but not radiolabeled.
Lanreotide: Another somatostatin analogue with a longer half-life.
Pasireotide: Targets a broader range of somatostatin receptor subtypes (1, 2, 3, and 5) compared to this compound .
This compound is unique in its use as a radiopharmaceutical for imaging neuroendocrine tumors, providing both diagnostic and therapeutic benefits .
Propiedades
Número CAS |
138661-02-6 |
---|---|
Fórmula molecular |
C63H87N13O19S2 |
Peso molecular |
1394.6 g/mol |
Nombre IUPAC |
2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49?,50+,56+/m1/s1 |
Clave InChI |
CNLWNYCFDMAZCB-UTSLKGGTSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
SMILES isomérico |
C[C@H]([C@H]1C(=O)N[C@@H](CSSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |
SMILES canónico |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
138661-02-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
111 In -pentetreotide 111-indium-pentetreotide In-111 pentetreotide indium In 111 pentetreotide indium ln-111 pentetreotide indium-pentetreotide OctreoScan OctreoScan 111 pentetreotide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.